DL-Fmoc-Dap(Boc)-OH
Overview
Description
DL-Fmoc-Dap(Boc)-OH is a synthetic compound commonly used in peptide synthesis. It is a derivative of diaminopropionic acid (Dap) with protective groups Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) attached. These protective groups are used to prevent unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Fmoc-Dap(Boc)-OH typically involves the following steps:
Protection of the Amino Groups: The amino groups of diaminopropionic acid are protected using Fmoc and Boc groups. This is usually done by reacting diaminopropionic acid with Fmoc-Cl and Boc2O in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using automated peptide synthesizers and large-scale purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
DL-Fmoc-Dap(Boc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Fmoc group can be removed using piperidine in DMF (dimethylformamide), while the Boc group can be removed using TFA (trifluoroacetic acid).
Coupling: Common reagents include HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine).
Major Products Formed
Deprotected Amino Acid: Removal of protective groups yields diaminopropionic acid.
Peptides: Coupling reactions yield peptides with this compound as a building block.
Scientific Research Applications
DL-Fmoc-Dap(Boc)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Bioconjugation: In the development of bioconjugates for targeted drug delivery.
Mechanism of Action
The mechanism of action of DL-Fmoc-Dap(Boc)-OH is primarily related to its role in peptide synthesis. The protective groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process, ensuring the correct sequence of amino acids in the final peptide product.
Comparison with Similar Compounds
Similar Compounds
DL-Fmoc-Lys(Boc)-OH: Similar structure but with lysine instead of diaminopropionic acid.
DL-Fmoc-Orn(Boc)-OH: Similar structure but with ornithine instead of diaminopropionic acid.
Uniqueness
DL-Fmoc-Dap(Boc)-OH is unique due to the presence of diaminopropionic acid, which provides additional functional groups for further modification or conjugation in peptide synthesis.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUMAVONPSDRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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